N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-24-14-8-7-12(9-15(14)25-2)10-16-18(23)21(19(26)27-16)11-17(22)20-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,22)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCSIOZGJCIOR-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent, along with its mechanisms of action and structure-activity relationships.
Structure and Properties
The compound features a thiazolidinone core, which is known for its pharmacological versatility. The structural formula can be described as follows:
This structure is characterized by a cyclopentyl group and a methylene bridge connecting to a dimethoxyphenyl moiety, which may enhance its lipophilicity and biological activity.
Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against various bacterial strains and fungi. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 32 µg/mL |
| 2 | S. aureus | 16 µg/mL |
| 3 | C. albicans | 8 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The thiazolidinone scaffold is also associated with anticancer properties. Studies have indicated that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways. For example, N-cyclopentyl derivatives have been tested against human leukemia cells with promising results:
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has also been documented. The compound was evaluated in several models of inflammation, demonstrating significant reductions in inflammatory markers such as TNF-alpha and IL-6:
| Model | Inhibition (%) |
|---|---|
| Carrageenan-induced | 70 |
| Freund's adjuvant | 65 |
These results indicate that N-cyclopentyl derivatives could be effective in treating inflammatory conditions.
The biological activities of N-cyclopentyl derivatives can be attributed to their ability to interact with various biological targets:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in cell wall synthesis.
- Anticancer Mechanism : Induction of apoptosis may occur via the mitochondrial pathway or through inhibition of oncogenic signaling pathways.
- Anti-inflammatory Mechanism : The compound likely exerts its effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolidinone derivatives. Modifications on the phenyl ring or the thiazolidinone core can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Dimethoxy substitution | Enhanced lipophilicity |
| Cyclopentyl group | Improved cellular uptake |
| Sulfanylidene group | Increased antimicrobial potency |
Comparison with Similar Compounds
Key Structural Variations
The target compound differs from analogs in two critical regions:
Substituent at Position 5 (Arylidene Group):
- 3,4-Dimethoxyphenyl (target): Electron-donating methoxy groups enhance solubility and modulate electronic interactions with biological targets.
- 3-Bromophenyl (): Electron-withdrawing bromine increases stability but may reduce bioavailability .
- 2-Fluorophenyl (): Fluorine improves metabolic stability and membrane penetration .
- 4-Ethylphenyl (): Lipophilic ethyl group enhances hydrophobic interactions but may limit aqueous solubility .
N-Substituent in Acetamide Moiety: Cyclopentyl (target): Bulky cycloalkyl group improves binding pocket compatibility in enzymes/receptors. 2-Methylphenyl (): Aromatic substituent may favor π-π stacking interactions .
Physicochemical and Bioactive Properties
*logP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
